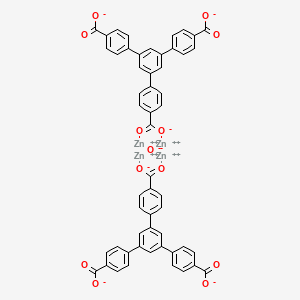

Basolite(R) Z377

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Basolite® Z377 is typically synthesized through a solvothermal method. This involves dissolving zinc nitrate and 1,3,5-benzenetricarboxylic acid in a solvent such as dimethylformamide (DMF) and heating the mixture at elevated temperatures for several hours. The reaction conditions often include temperatures around 100-150°C and reaction times ranging from 12 to 24 hours . Industrial production methods may involve scaling up this process while ensuring consistent quality and yield.

Chemical Reactions Analysis

Basolite® Z377 undergoes various chemical reactions, including:

Oxidation: The framework can be oxidized under specific conditions, altering its structural properties.

Reduction: Reduction reactions can modify the oxidation state of the metal centers within the framework.

Substitution: Ligand exchange reactions can occur, where the organic ligands are replaced with other functional groups. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation.

Scientific Research Applications

Basolite® Z377 has numerous scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions due to its high surface area and active sites.

Biology: The framework’s porosity allows for the encapsulation and controlled release of biomolecules, making it useful in drug delivery systems.

Medicine: Its ability to adsorb gases and other molecules makes it a potential candidate for medical applications such as gas storage and separation.

Mechanism of Action

The mechanism by which Basolite® Z377 exerts its effects involves the interaction between the metal centers and the organic ligands. The zinc ions coordinate with the carboxylate groups of the ligands, creating a porous structure. This structure allows for the adsorption of gases and other molecules, facilitated by the high surface area and the presence of open metal sites .

Comparison with Similar Compounds

Basolite® Z377 can be compared with other metal-organic frameworks such as:

Basolite® C300 (HKUST-1): Composed of copper ions and benzene-1,3,5-tricarboxylate ligands, it is also used for gas adsorption but has different structural properties.

Basolite® F300 (Fe-BTC): Contains iron ions and benzene-1,3,5-tricarboxylate ligands, known for its catalytic properties.

Basolite® Z1200 (ZIF-8): Consists of zinc ions and 2-methylimidazolate ligands, notable for its thermal stability and chemical resistance.

Basolite® Z377 stands out due to its exceptionally high surface area and hydrogen adsorption capacity, making it particularly suitable for applications in hydrogen storage and gas separation.

Properties

Molecular Formula |

C54H30O13Zn4 |

|---|---|

Molecular Weight |

1148.3 g/mol |

IUPAC Name |

tetrazinc;4-[3,5-bis(4-carboxylatophenyl)phenyl]benzoate;oxygen(2-) |

InChI |

InChI=1S/2C27H18O6.O.4Zn/c2*28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33;;;;;/h2*1-15H,(H,28,29)(H,30,31)(H,32,33);;;;;/q;;-2;4*+2/p-6 |

InChI Key |

RDZVGMILMJSSPX-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=C(C=C4)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=C(C=C4)C(=O)[O-])C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-hydroxy-3-methyl-7-octyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B14089732.png)

![2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B14089739.png)

![5-butyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14089746.png)

![2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]-](/img/structure/B14089755.png)

![2-(Furan-2-ylmethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089761.png)

![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B14089769.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R,6S,9S,12S,15S,18S)-18-acetamido-6,15-bis(3-amino-3-oxopropyl)-12-[(1R)-1-hydroxyethyl]-9-(1H-indol-3-ylmethyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]amino]-3-[4-(2-aminoethoxy)phenyl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-amino-2-methylhexanoyl]amino]-5-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14089783.png)

![7-Bromo-1-(2,5-dimethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089790.png)